molecular formula C16H12N2OS2 B2509480 (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one CAS No. 157325-78-5

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

Cat. No.: B2509480
CAS No.: 157325-78-5
M. Wt: 312.41
InChI Key: NYAQEGQTPLOURV-UVTDQMKNSA-N
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Description

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12N2OS2 and its molecular weight is 312.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one and its derivatives exhibit diverse reactivity, forming various compounds with potential applications. The compound has been involved in reactions with nitrile oxides, leading to the formation of multiple compounds, including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines, with their structures confirmed through analytical and spectral data. This highlights the compound's utility in synthesizing a variety of chemical entities (Kandeel & Youssef, 2001).

Electrochemical Characterization and Heavy Metal Ion Detection

Electrochemical characterization of (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones reveals that their redox potential can be influenced by the number and position of alkyl groups. These compounds, after immobilization on electrodes, show potential as complexing ligands for heavy metal ion detection, indicating their applicability in environmental monitoring and remediation (Ungureanu et al., 2021).

Antimicrobial and Cytotoxic Activities

The compound has been a base for synthesizing new series with antimicrobial and cytotoxic activities. Specifically, some derivatives have shown significant activity against bacterial strains like B. subtilis and C. albicans, and in inhibiting cell proliferation in various cancer cell lines, which underscores its potential in developing new antimicrobial and anticancer agents (Feitoza et al., 2012).

Protein Kinase Inhibition

Libraries of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized and tested for their activity against protein kinases like DYRK1A, which are involved in neurological and oncological disorders. This highlights the compound's potential in developing treatments for such disorders, with some derivatives being identified as lead compounds (Bourahla et al., 2021).

Properties

IUPAC Name

(5Z)-3-(3-methylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c1-11-5-4-7-13(9-11)18-15(19)14(21-16(18)20)10-12-6-2-3-8-17-12/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAQEGQTPLOURV-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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